N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclopropanesulfonamide
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Overview
Description
N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclopropanesulfonamide is a compound that features a furan ring, a hydroxypropyl group, and a cyclopropanesulfonamide moiety The furan ring is a five-membered aromatic ring containing one oxygen atom, which is known for its reactivity and biological activity
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Furan derivatives, in general, have been found to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclopropanesulfonamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on a propyl chain is replaced by a hydroxyl group.
Formation of the Cyclopropanesulfonamide Moiety: The cyclopropanesulfonamide group can be synthesized by reacting a cyclopropane derivative with a sulfonamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The compound can undergo reduction reactions to modify the furan ring or the hydroxypropyl group.
Substitution: The hydroxypropyl group can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction can produce tetrahydrofuran derivatives.
Scientific Research Applications
N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclopropanesulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its antibacterial and antifungal properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its reactive functional groups.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as an intermediate in the production of other chemicals.
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl derivatives: Compounds such as 3-(furan-2-yl)propanoic acid and 3-(furan-2-yl)acrylohydrazide share the furan ring structure.
Cyclopropanesulfonamide derivatives: Compounds like N-cyclopropylsulfonamide have similar sulfonamide moieties.
Uniqueness
N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclopropanesulfonamide is unique due to the combination of the furan ring, hydroxypropyl group, and cyclopropanesulfonamide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S/c12-9(10-2-1-7-15-10)5-6-11-16(13,14)8-3-4-8/h1-2,7-9,11-12H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKQISBMWCGPJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCC(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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